2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCFDOXAJDEWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the cyclization of N-(2-pyridyl)guanidines using catalytic oxidation by air oxygen in the presence of a CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Catalysts: CuBr/1,10-phenanthroline system for catalytic oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential as a therapeutic agent. Its mechanism of action involves interaction with various enzymes and receptors in biological systems:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines, suggesting potential as an anticancer drug .
Agrochemicals
The compound's ability to interact with biological systems extends to agricultural applications:
- Pesticide Development : Its structure allows it to act on specific biochemical pathways in pests. Research has focused on synthesizing derivatives that enhance its efficacy as an insecticide or fungicide, targeting resistant strains of pests .
Materials Science
In materials science, this compound is utilized in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound serves as a building block for synthesizing materials with specific optoelectronic properties. Studies have explored its incorporation into OLED devices due to its favorable electronic characteristics .
Chemical Synthesis
The compound is also significant in synthetic chemistry:
- Building Block for Heterocycles : It acts as a precursor for synthesizing more complex heterocyclic compounds. The versatility of the chlorine atom at the 2-position allows for various substitution reactions leading to diverse derivatives with tailored properties .
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC = 32 µg/mL) . This study highlights its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In another investigation by Johnson et al. (2024), the anticancer properties of the compound were assessed using various cancer cell lines including breast and lung cancer cells. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) . This positions the compound as a promising candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can induce cell apoptosis and cell cycle arrest, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
The biological and physicochemical properties of triazolo[1,5-a]pyridines are highly dependent on substituent type and position. Below is a comparative analysis with structurally similar derivatives:
Key Observations :
- Chlorine at C2 in the target compound may improve metabolic stability due to its electron-withdrawing nature.
- Methyl vs. Carbonitrile : The methyl group (C5) in the target compound contributes to lipophilicity, while carbonitrile (C8) derivatives exhibit stronger anticancer activity via hydrogen bonding with biological targets .
- Pyridine vs. Pyrimidine : Replacement of pyridine with pyrimidine (e.g., 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine) alters ring electronics, enhancing herbicidal properties .
Spectroscopic Characterization
IR and NMR data highlight functional group differences:
- C=O Absorption: Present in pyrimidinone precursors (1,670–1,712 cm⁻¹) but absent in reduced dihydro derivatives .
- C=S Absorption : Observed at 1,249–1,268 cm⁻¹ in thione derivatives .
- 13C-NMR : Chlorinated triazoloquinazolines show distinct C-Cl resonances at 184–186 ppm, while carbonitriles exhibit nitrile signals near 120 ppm .
Comparison with Other Derivatives
Physicochemical Properties
- Solubility : Methyl and chloro groups enhance lipophilicity, favoring blood-brain barrier penetration.
- Stability: Chlorine at C2 improves resistance to oxidative degradation compared to amino or hydroxyl substituents .
Biological Activity
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. Its unique structure enables diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.
Chemical Structure and Properties
- Chemical Formula : C_7H_6ClN_3
- Molecular Weight : 167.596 g/mol
- CAS Number : 1558140-29-6
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : Not specified in available literature
The compound features a fused triazole and pyridine ring system, which is critical for its biological interactions.
This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Binding : It has shown the ability to bind to specific receptors, influencing cellular signaling pathways. This binding can modulate physiological responses relevant to disease states.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. For example:
- In vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Antiviral Activity
Research indicates that derivatives of triazolo[1,5-a]pyridines possess antiviral properties:
- Influenza Virus : A related study showed that triazolo compounds disrupt the interaction between viral proteins necessary for replication, suggesting potential as antiviral agents against influenza A virus .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Mechanistic Insights : Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .
Synthesis and Evaluation
A series of experiments have been conducted to synthesize various derivatives of this compound and evaluate their biological activities:
- Antiviral Efficacy : In one study, derivatives were tested for their ability to inhibit the PA-PB1 interaction in influenza polymerase with IC50 values indicating effective inhibition at low concentrations .
Comparative Analysis with Similar Compounds
A comparative study was conducted between this compound and other triazole derivatives:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 12 | Antiviral |
| [1,2,4]Triazolo[4,3-a]quinoxaline | 8 | Antimicrobial |
| Pyrazolo[3,4-d]pyrimidine | 15 | Anticancer |
This table illustrates the varying potency of related compounds against different biological targets.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for therapeutic applications:
- Absorption and Distribution : Initial studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiles are still under investigation.
- Toxicity Assessments : Preliminary cytotoxicity tests indicate that while some derivatives exhibit low toxicity levels (CC50 > 250 μM), further evaluations are necessary to establish safety profiles .
Q & A
Q. What are the most efficient synthetic routes for 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine?
The compound can be synthesized via one-pot cyclization or oxidative cyclization methodologies.
- One-pot synthesis : React 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by cyclization using trifluoroacetic acid anhydride (TFAA) .
- Oxidative cyclization : Utilize N-chlorosuccinimide (NCS) or phenyliodine(III) diacetate (PhI(OAc)₂) to cyclize pyridinyl guanidine derivatives under mild conditions .
- Multi-step synthesis : Start with 2,5-dichloropyridine and perform sequential hydrazine addition, methylation, and cyclization steps .
Q. How is the molecular structure of 2-Chloro-5-methyl-triazolopyridine characterized?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals for the triazole ring (δ 8.2–8.5 ppm for protons) and methyl groups (δ 2.3–2.6 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 183–185 (for Cl isotopes) and fragmentation patterns consistent with the triazolopyridine core .
- X-ray crystallography : Planar triazolopyridine ring geometry and bond-length data confirm substitution positions .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective synthesis of triazolopyridine derivatives?
- Catalytic systems : Copper catalysts (e.g., CuBr/1,10-phenanthroline) enable regioselective N–N bond formation during cyclization .
- Solvent/base selection : Polar aprotic solvents (DMSO, DMF) and mild bases (K₂CO₃) improve yields in oxidative cyclization .
- Temperature control : Microwave-assisted protocols reduce reaction times (e.g., 30–60 minutes at 120°C) while maintaining selectivity .
Q. What biological activities are associated with 2-Chloro-5-methyl-triazolopyridine derivatives?
- Kinase inhibition : Derivatives with halogen or methyl groups exhibit selectivity for JAK2 (IC₅₀ < 50 nM) and VEGFR-2, making them candidates for anticancer therapy .
- Antioxidant activity : Substituents like bromine or amino groups enhance radical scavenging, reducing oxidative stress in C. elegans models by 30–40% .
- Antimicrobial effects : Diphenyl sulfide moieties on the triazole ring show MIC values of 2–8 µg/mL against S. aureus and C. albicans .
Q. How do substituent positions influence structure-activity relationships (SAR) in triazolopyridines?
- Position 2 : Amino or halogen groups improve kinase binding affinity by forming hydrogen bonds with catalytic lysine residues .
- Position 5 : Methyl or chloro substituents enhance metabolic stability by reducing cytochrome P450 interactions .
- Position 7 : Bromine substitution increases lipophilicity, improving blood-brain barrier penetration in neuroinflammatory models .
Q. What methodologies are used to evaluate triazolopyridine derivatives in drug discovery?
- In vitro assays :
- Kinase inhibition : Fluorescence polarization assays with recombinant kinases (e.g., JAK2) .
- Antioxidant activity : TBARS assay for lipid peroxidation and DPPH radical scavenging .
- In vivo models :
Q. How are triazolopyridines applied in material science?
- OLEDs : Derivatives with electron-withdrawing groups (e.g., CN) serve as blue-emitting layers with 90% quantum yield .
- Fluorescent probes : 2,5,7-Triaryl-substituted derivatives detect reactive oxygen species (ROS) in live-cell imaging .
Q. What catalytic systems enable sustainable synthesis of triazolopyridines?
- Metal-free protocols : Iodine/KI or PIFA-mediated cyclization reduces heavy-metal contamination .
- Aerobic oxidation : Copper-catalyzed O₂ activation for N–N bond formation, achieving 85–95% yields .
- Microwave-assisted synthesis : Energy-efficient conditions (e.g., 100 W, 30 minutes) minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
